molecular formula C17H25NO4 B8134737 tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8134737
M. Wt: 307.4 g/mol
InChI Key: RTLKUROBJPJFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring provide structural stability, while the hydroxyphenoxy moiety facilitates interactions with the target protein and E3 ligase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provide both structural stability and reactivity. This makes it particularly useful in the development of PROTACs and other targeted therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-4-5-13(11-18)12-21-15-8-6-14(19)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKUROBJPJFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.